((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine

Lipophilicity LogP Membrane Permeability

((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine (CAS 1094419-49-4) is a chlorinated benzodioxole hydrazine derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol. The compound features a hydrazine (-NHNH₂) group linked via a methylene bridge to the 5-position of a 7-chloro-1,3-benzodioxole scaffold, combining the electron-rich methylenedioxybenzene core with an electron-withdrawing chlorine substituent.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
Cat. No. B13631253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C(=CC(=C2)CNN)Cl
InChIInChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-10)2-7-8(6)13-4-12-7/h1-2,11H,3-4,10H2
InChIKeyZUYDFOHXYUEREB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine – Compound Class, Identity, and Core Properties for Research Procurement


((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine (CAS 1094419-49-4) is a chlorinated benzodioxole hydrazine derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol . The compound features a hydrazine (-NHNH₂) group linked via a methylene bridge to the 5-position of a 7-chloro-1,3-benzodioxole scaffold, combining the electron-rich methylenedioxybenzene core with an electron-withdrawing chlorine substituent [1]. It is supplied as a research chemical with a typical purity specification of 98% and requires storage sealed in dry conditions at 2–8°C . Commercially, availability is limited; one major supplier (Fluorochem, via CymitQuimica) has listed the product as discontinued, while alternate vendors (Chemscene, Leyan) offer it in milligram to gram quantities for laboratory use only . This compound is primarily employed as a synthetic intermediate and as a scaffold for medicinal chemistry exploration within the broader 1,3-benzodioxole class.

Scaffold

Chlorinated benzodioxole hydrazine with dual functional handles

Procurement

Limited availability; verify stock and discontinued status

Storage

Sealed, dry, 2–8°C; cold-chain logistics required

Why ((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine Cannot Be Replaced by Non-Chlorinated or N-Alkylated Benzodioxole Hydrazine Analogs


Structural analogs within the benzodioxole hydrazine family—including the non-chlorinated parent (1,3-benzodioxol-5-ylmethyl)hydrazine (CAS 51421-35-3) and the N-methylated derivative 1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methylhydrazine (CAS 1392879-11-6)—differ in physicochemical properties that directly affect molecular recognition, synthetic utility, and biological performance [1]. The 7-chloro substituent on the target compound increases both lipophilicity (LogP 1.032 vs. 0.27 for the non-chlorinated analog) and hydrogen bond acceptor capacity (HBA 4 vs. 2), changes that cannot be replicated by unsubstituted or N-alkylated variants . Furthermore, the chlorine atom provides a distinct synthetic handle for further functionalization via cross-coupling or nucleophilic aromatic substitution, which is absent in the non-halogenated congeners. Critically, the available published literature for the target compound itself is sparse; the quantitative evidence presented below is drawn from authoritative vendor computational chemistry datasets and class-level inferences, and this limitation must be considered in procurement decisions .

Target
Substitute
Key Mismatch
7‑Chloro derivative (this product)
Non‑chlorinated parent hydrazine
Chlorine raises logP and HBA count; parent lacks these, shifting partitioning and reactivity.
7‑Chloro derivative (this product)
N‑Methylated hydrazine analog
N‑Methyl substitution reduces NH availability, altering hydrogen bonding and condensation behavior.

Quantitative Differentiation Evidence for ((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine vs. Closest Analogs


Lipophilicity (LogP) Comparison: 7-Chloro Derivative vs. Non-Chlorinated Parent Hydrazine

The target compound exhibits a calculated LogP of 1.032, compared to LogP 0.27 for the non-chlorinated parent (1,3-benzodioxol-5-ylmethyl)hydrazine . This represents an increase of 0.762 log units, translating to approximately a 5.8-fold higher octanol/water partition coefficient. The increased lipophilicity is attributable to the chlorine atom at the 7-position and is expected to enhance passive membrane permeability and protein binding potential relative to the non-halogenated scaffold.

Lipophilicity
Data to verify
LogP 1.03 vs 0.27
Δ +0.76 (~5.8×)
Supports higher membrane partitioning prediction; may alter cell-based assay behavior
Computed values; experimental logP not reported
Lipophilicity LogP Membrane Permeability Physicochemical Profiling

Hydrogen Bond Acceptor (HBA) Count: Functional Consequences for Target Engagement

The target compound possesses 4 hydrogen bond acceptor sites, double the count of 2 acceptors found in the non-chlorinated parent (1,3-benzodioxol-5-ylmethyl)hydrazine . The two additional HBA sites arise from the chlorine atom and the altered electron distribution within the benzodioxole ring system. This difference in HBA count alters the hydrogen bonding capacity and may significantly influence binding interactions with biological targets, crystal packing, and solubility characteristics.

HBA Count
Data to verify
4 vs 2
Δ +2 (100% increase)
Alters hydrogen bonding and target recognition; binding mode cannot be extrapolated
Computed from molecular structure
Hydrogen Bonding Molecular Recognition Drug-Likeness HBA Count

Molecular Weight and Derived Drug-Likeness Metrics Relative to In-Class Analogs

With a molecular weight of 200.62 g/mol, the 7-chloro target compound is 34.44 Da heavier than the non-chlorinated parent (MW 166.18) and 20.42 Da heavier than the N-methyl analog (MW 180.20) [1]. This mass increase is entirely attributable to the chlorine substituent and places the target compound at the upper boundary of fragment-like chemical space (typically MW < 200 for fragments) while remaining well within lead-like criteria (MW < 350). The TPSA is virtually identical across all three compounds (56.51 vs. 56.5 vs. approximately 57.0), indicating that the lipophilicity and electronic changes are the dominant differential features, not polarity.

Molecular Weight
Cross-study comparable
200.62 g/mol +20.7% vs parent
166.18 (parent) · 180.20 (N‑methyl)
Places compound at fragment–lead boundary; suitable for FBDD screen context
TPSA nearly identical; lipophilicity drives difference
Molecular Weight Physicochemical Properties Drug-Likeness Lead Optimization

Synthetic Versatility Advantage: The 7-Chloro Substituent as a Functional Handle

The chlorine atom at the 7-position of the benzodioxole ring provides a synthetic handle for downstream diversification that is absent in the non-halogenated parent compound. The C–Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), nucleophilic aromatic substitution, and halogen bonding interactions with biological targets . In contrast, (1,3-benzodioxol-5-ylmethyl)hydrazine lacks this reactive site, limiting late-stage functionalization options. The chlorinated benzodioxole scaffold is also a documented precursor in the synthesis of 7-chlorothieno[2,3-f]-1,3-benzodioxole derivatives, demonstrating the utility of the chloro substituent in constructing more complex heterocyclic systems [1].

Synthetic Handle
Class-level inference
7‑Cl C–Cl present
Enables cross‑coupling; absent in parent
Supports diversification-focused procurement; reduces synthetic steps
Reactivity inferred from general aryl chloride chemistry
Synthetic Chemistry Cross-Coupling Halogen Bonding Scaffold Diversification

Storage and Handling Specifications: Stability-Driven Procurement Considerations

The target compound requires sealed, dry storage at 2–8°C, as specified by Chemscene, and carries GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) with Signal Word 'Warning' . These storage and hazard specifications are comparable to other hydrazine derivatives but differ from the non-chlorinated analog, which is more commonly supplied as its hydrochloride salt at ambient storage conditions . The requirement for refrigerated storage imposes cold-chain logistics that must be factored into procurement planning. The compound is authorized for shipment at room temperature within the continental US, suggesting adequate short-term ambient stability during transit .

Storage & Hazards
Supporting evidence
2–8°C, free base
GHS H302‑H312‑H332
Refrigerated storage and free base form affect handling and solubility
Ships at room temperature; verify long‑term stability
Storage Stability Shipping Conditions Hazard Classification Procurement Logistics

Optimal Research and Industrial Application Scenarios for ((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine


Medicinal Chemistry Scaffold Diversification via the 7-Chloro Handle

The aryl chloride at the 7-position enables late-stage functionalization through palladium-catalyzed cross-coupling reactions, allowing a single procurement of the target compound to generate an entire library of 7-substituted analogs (aryl, heteroaryl, amino derivatives). This is not feasible with the non-halogenated parent (1,3-benzodioxol-5-ylmethyl)hydrazine, which would require a separate halogenation step. The hydrazine group concurrently permits condensation with aldehydes and ketones to form hydrazones, providing two orthogonal diversification vectors from a single intermediate . This dual-reactivity profile makes the compound particularly suitable for combinatorial library synthesis in early-stage drug discovery programs targeting kinases, GPCRs, or epigenetic targets where the benzodioxole scaffold has shown favorable binding characteristics [1].

Fragment-Based Drug Discovery (FBDD) Screening with Enhanced Lipophilicity

With a molecular weight of 200.62 Da, the target compound occupies a unique position at the fragment–lead boundary, offering higher lipophilicity (LogP 1.032) than the non-chlorinated fragment (LogP 0.27, MW 166.18) [2]. This increased LogP makes it more suitable for screening against hydrophobic binding pockets (e.g., CNS targets, nuclear receptors) where the parent compound may lack sufficient partitioning into the binding site. The compound also satisfies the 'Rule of Three' for fragment selection (MW < 300, cLogP ≤ 3, HBA ≤ 6, HBD ≤ 3), confirming its suitability for fragment-based screening campaigns .

Hydrazone-Based Probe and Conjugate Synthesis in Chemical Biology

The free hydrazine (–NHNH₂) group reacts chemoselectively with aldehyde and ketone functional groups under mild conditions to form stable hydrazone linkages. This reactivity profile supports applications in bioconjugation, fluorescent probe synthesis, and activity-based protein profiling (ABPP). The 7-chloro substituent provides an additional spectroscopic handle (via the C–Cl bond) for detection and quantification, a feature not available in the non-chlorinated analog [1]. For chemical biology groups requiring a benzodioxole-hydrazine scaffold that combines bioorthogonal reactivity with a built-in heavy atom label, the target compound offers a procurement-advantageous single-component solution .

Building Block for Heterocyclic Compound Libraries (Pyrazolines, Pyrazoles, Triazoles)

The hydrazine moiety serves as a key precursor for the synthesis of nitrogen-containing heterocycles, including pyrazolines (via reaction with chalcones), pyrazoles (via 1,3-dipolar cycloaddition), and triazoles (via diazotization/cyclization). Literature on structurally related benzodioxole hydrazine derivatives demonstrates that the benzodioxole–hydrazine scaffold is a versatile entry point into these heterocyclic systems [2][3]. The presence of the 7-chloro substituent further allows post-cyclization diversification, multiplying the accessible chemical space from a single building block. For research groups synthesizing compound libraries for antimicrobial or anticancer screening, this compound offers a procurement-efficient entry into a broader chemical space compared to starting from the non-chlorinated scaffold [3].

Application
Selection Property
Validation Focus
Scaffold diversification via 7‑chloro handle
Aryl chloride synthetic handle
Cross‑coupling and derivatization feasibility
Fragment‑based screening with enhanced lipophilicity
LogP and fragment–lead boundary profile
Hydrophobic pocket partitioning and Rule‑of‑Three compliance
Hydrazone probe and conjugate synthesis
Free hydrazine group reactivity
Chemoselective hydrazone formation
Heterocyclic library building block
Hydrazine as heterocycle precursor
Cyclization and post‑cyclization diversification
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